Product packaging for Zaldaride maleate(Cat. No.:CAS No. 109826-27-9)

Zaldaride maleate

Cat. No.: B1682365
CAS No.: 109826-27-9
M. Wt: 544.6 g/mol
InChI Key: NGODOSILXOFQPH-BTJKTKAUSA-N
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Description

Historical Context of Zaldaride (B25704) Maleate (B1232345) Development

The development of Zaldaride maleate can be traced back to investigations into the role of intracellular signaling pathways in the pathophysiology of diarrhea.

This compound was synthesized as part of research programs focused on identifying novel anti-diarrheal agents. The synthesis of Zaldaride involves a multi-step process. A key step is the cyclization of methyl 2-aminobenzoate (B8764639) with 2,5-dimethoxytetrahydrofuran (B146720) to form methyl 2-(pyrrol-1-yl)benzoate. This intermediate is then reduced to create 2-(pyrrol-1-yl)benzyl alcohol. Further reactions, including cyclization with ethyl 2-oxopropionate and subsequent hydrolysis, lead to the formation of a pyrrolobenzoxazepine carboxylic acid. This acid is then condensed with 1-(piperidin-4-yl)-2,3-dihydro-1H-benzimidazol-2-one. The final steps involve reduction and treatment with maleic acid to yield this compound.

The primary research objective for this compound was to establish its efficacy and safety as a treatment for traveler's diarrhea. nih.gov The therapeutic hypothesis was centered on its mechanism of action as a calmodulin inhibitor. nih.gov Calmodulin is a calcium-binding protein that plays a crucial role in mediating the secretion of fluids and electrolytes in the intestines. Researchers hypothesized that by inhibiting calmodulin, this compound could reduce intestinal secretion and thus alleviate diarrhea. nih.gov This offered a different mechanism compared to existing treatments like loperamide (B1203769), which primarily acts on opioid receptors to decrease gut motility.

Nomenclature and Chemical Classification in Academic Research

In academic and clinical research, this compound is identified by several names and classifications.

Its systematic IUPAC name is 1-(1-((4-methyl-4H,6H-benzo[e]pyrrolo[2,1-c] nih.govnih.govoxazepin-4-yl)methyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one maleate. The compound is also known by the synonyms CGS-9343B, KW-5617, and Zy-17617B.

Chemically, this compound is classified as a benzimidazole (B57391) derivative and, more specifically, as a potent and selective inhibitor of calmodulin. nih.gov

Table 1: Chemical and Classification Details of this compound

PropertyDetail
IUPAC Name 1-(1-((4-methyl-4H,6H-benzo[e]pyrrolo[2,1-c] nih.govnih.govoxazepin-4-yl)methyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one maleate
Synonyms CGS-9343B, KW-5617, Zy-17617B
Chemical Class Benzimidazole
Mechanism of Action Calmodulin Inhibitor

Current Research Status and Discontinuation Analysis

The research on this compound progressed to clinical trials; however, its development was eventually halted.

The specific reasons for the discontinuation of the this compound research program are not well-documented in publicly available scientific literature or clinical trial databases. While the compound showed efficacy in reducing the duration of diarrhea in clinical studies, the development of a new drug can be terminated for a variety of reasons, including but not limited to an unfavorable comparison with existing treatments, commercial viability, or long-term safety concerns that may have emerged during later-stage trials.

In a clinical trial comparing this compound with loperamide and a placebo for traveler's diarrhea, loperamide was found to be superior in the initial hours of treatment. oup.com Although this compound was as effective as loperamide after 48 hours, the initial faster action of loperamide could have influenced the decision-making process regarding the further development of this compound. oup.com

Table 2: Comparative Efficacy in Traveler's Diarrhea

Treatment GroupMean Number of Unformed StoolsDiarrhea Improvement RateRelief of All Symptoms Rate
This compound (with loading dose)3.185%62%
Loperamide3.284%66%
Placebo5.556%39%

Data from a study on travelers' diarrhea. oup.com

The investigation into this compound and its mechanism of action has contributed to the understanding of the role of calmodulin in intestinal physiology. The findings from its clinical trials underscore the potential of targeting calmodulin as a therapeutic strategy for secretory diarrheas. nih.gov Future research in this area could focus on developing more potent and selective calmodulin inhibitors with a more rapid onset of action. Additionally, exploring the application of calmodulin inhibitors for other conditions involving excessive fluid secretion could be a promising avenue for future drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N4O6 B1682365 Zaldaride maleate CAS No. 109826-27-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGODOSILXOFQPH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109826-26-8 (Parent), 110-16-7 (Parent)
Record name Zaldaride maleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109826-27-9
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109826-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaldaride maleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALDARIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
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Mechanistic Investigations of Zaldaride Maleate

Primary Molecular Target Elucidation: Calmodulin Antagonism

Zaldaride (B25704) maleate (B1232345) functions as a potent, orally active, and selective inhibitor of calmodulin (CaM). medchemexpress.comtocris.commedchemexpress.comfishersci.atmedchemexpress.com This antagonism forms the basis of its diverse cellular impacts. patsnap.comncats.io

A key finding in the mechanistic profile of Zaldaride maleate is its ability to inhibit calmodulin-stimulated cyclic AMP (cAMP) phosphodiesterase activity. This inhibition occurs with a half-maximal inhibitory concentration (IC50) of 3.3 nM. medchemexpress.comtocris.commedchemexpress.comfishersci.atmedchemexpress.com This indicates a high potency in modulating this specific enzyme activity.

Table 1: Inhibition Kinetics of this compound on Calmodulin-Stimulated cAMP Phosphodiesterase

TargetIC50 (nM)
Calmodulin-stimulated cAMP Phosphodiesterase3.3

Studies involving competitive binding assays with calmodulin sensors demonstrated that calmodulin antagonists, including this compound (CGS9343b), inhibit calmodulin-dependent activities. patsnap.com These antagonists exhibit varied effects on cytoplasmic Ca2+ levels, yet their consistent inhibition of cellular processes, such as autophagy, is attributed to the direct inhibition of calmodulin rather than changes in Ca2+ concentrations. patsnap.com Furthermore, chelating intracellular Ca2+ diminishes the effect of these calmodulin antagonists on processes like LC3-II accumulation, suggesting that their inhibitory action on calmodulin-dependent activities is effective even at basal Ca2+ levels. patsnap.com

Calmodulin availability is crucial for the regulation of basal autophagy, a fundamental cellular process for maintaining homeostasis. patsnap.com Calmodulin antagonists, including this compound, have been shown to induce autophagosome accumulation and inhibit basal autophagic flux. patsnap.com This effect is associated with the promotion of AMP-activated protein kinase (AMPK) activity, without affecting the mechanistic target of rapamycin (B549165) (mTOR). patsnap.com Additionally, these calmodulin antagonists contribute to lysosomal alkalinization, further impacting the autophagic pathway. patsnap.com

Calmodulin plays a significant role in activating the Hippo signaling pathway. patsnap.com This activation occurs through the promotion of LATS1 kinase-mediated inhibitory phosphorylation of Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo pathway. patsnap.com In vitro binding analyses have revealed that purified YAP and LATS1 directly interact with calmodulin, forming a Ca2+-dependent ternary complex. patsnap.com Crucially, Ca2+/calmodulin directly stimulates the activity of LATS1 kinase. patsnap.com In cellular models where Hippo signaling is activated, the antagonism of calmodulin by agents like this compound leads to a notable decrease in YAP phosphorylation. patsnap.com This antagonism also results in increased expression of Hippo target genes, such as connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61), and enhances the interaction between YAP and its primary transcription factor, thereby facilitating the transcription of target genes. patsnap.com These findings highlight a previously uncharacterized crosstalk between the Ca2+/calmodulin and Hippo signaling pathways. patsnap.com

Modulation of Ion Channel Function

Beyond its primary role as a calmodulin antagonist, this compound also modulates the function of various ion channels. medchemexpress.comtocris.commedchemexpress.comncats.iofishersci.atmedchemexpress.com

This compound (CGS-9343B) has been observed to reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents in PC12 cells. medchemexpress.comtocris.commedchemexpress.comfishersci.atmedchemexpress.com This demonstrates its capacity to interfere with the electrical excitability of cells by directly influencing ion flow through these channels. medchemexpress.comtocris.commedchemexpress.comfishersci.atmedchemexpress.com Furthermore, this compound also inhibits nicotinic acetylcholine (B1216132) receptor (nAChR) channel currents. medchemexpress.comtocris.commedchemexpress.comncats.iofishersci.at

Voltage-Gated Ca2+ Channel Inhibition in Cellular Models

This compound (CGS 9343B) has been shown to reversibly block voltage-activated Ca2+ currents in PC12 cells. medchemexpress.comfishersci.attocris.com Its classification as a calmodulin antagonist suggests that its inhibitory effects on voltage-gated Ca2+ channels are mediated through its interaction with calmodulin, a protein crucial for regulating these channels. ncats.io In studies involving rat colonic mucosa, this compound was observed to reduce the short-circuit current (Isc) response induced by the Ca2+ ionophore A23187, even in the presence of tetrodotoxin (B1210768), indicating an inhibition of an intracellular Ca2+ pathway in the epithelium. nih.govresearchgate.netresearchgate.net

Voltage-Gated K+ Channel Inhibition in Cellular Models (e.g., Kv currents in arterial smooth muscle cells)

This compound exhibits inhibitory effects on voltage-dependent K+ (Kv) channels. In isolated rabbit coronary arterial smooth muscle cells, CGS 9343B inhibited Kv currents in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.81 µM. science.govncats.io Furthermore, the compound accelerated the decay rate of Kv channel inactivation. science.gov Beyond arterial smooth muscle cells, this compound also reversibly blocks voltage-activated K+ currents in PC12 cells. medchemexpress.comfishersci.attocris.com Investigations in isolated frog skeletal muscle fibers revealed that this compound, as a calmodulin inhibitor, initially reduced the amplitude of action potentials while potentiating twitch force, eventually leading to a complete loss of action potentials and force production. researchgate.netresearchgate.net

Table 1: Inhibition of Voltage-Gated K+ Channels by this compound

Cell Type / TissueChannel TypeEffectIC50 / KdReference
Rabbit Coronary Arterial Smooth Muscle CellsKv ChannelsConcentration-dependent inhibition; accelerated inactivation decay0.81 µM (IC50) science.govncats.io
PC12 CellsVoltage-activated K+ currentsReversible blockNot specified medchemexpress.comfishersci.attocris.com
Isolated Frog Skeletal Muscle FibersK+ Channels (indirect)Reduced action potential amplitude, potentiated twitch force, followed by loss of action potentials and forceNot specified researchgate.netresearchgate.net

Nicotinic Acetylcholine Receptor (nAChR) Channel Current Inhibition

Zaldaride (CGS 9343B) has been reported to inhibit nicotinic acetylcholine receptor (nAChR) channel currents. ncats.iomedchemexpress.comfishersci.atmedchemexpress.comtocris.com Nicotinic acetylcholine receptors are known to be non-selective cation channels, allowing the permeation of ions such as Na+, K+, and Ca2+. mdpi.com

Mechanosensitive Channel Blockade

Studies on crayfish slowly adapting sensory neurons demonstrated that CGS 9343B (this compound) effectively blocked mechanosensitive channels. science.govnih.govresearchgate.netscience.gov This blockade was reversible, dose-dependent, and voltage-dependent, with a dissociation constant (Kd) of 26.8 µM. nih.govresearchgate.netscience.gov The time course for the block was approximately 265 seconds. nih.govresearchgate.netscience.gov Notably, the reduction in receptor current was observed to be stimulus-independent within an extension range of 3-30%, and the gating mechanisms of the channels were not affected. nih.govresearchgate.netscience.gov The presence of extracellular Ca2+ was not essential for the blocking effects of this compound. nih.govresearchgate.netscience.gov Furthermore, no changes in passive muscle tension were observed when 20 µM CGS 9343B was applied. nih.govresearchgate.netscience.gov These findings suggest that CGS 9343B may block mechanosensitive channels through incorporation into the lipid membrane or by interacting directly with the channel protein. nih.govresearchgate.netscience.gov

Table 2: Mechanosensitive Channel Blockade by this compound in Crayfish Sensory Neurons

ParameterFindingReference
Dissociation Constant (Kd)26.8 µM nih.govresearchgate.netscience.gov
Time Course of Block265 seconds nih.govresearchgate.netscience.gov
Stimulus DependenceStimulus-independent (within 3-30% extension) nih.govresearchgate.netscience.gov
Effect on Gating MechanismsNot affected nih.govresearchgate.netscience.gov
Requirement for Extracellular Ca2+Not necessary nih.govresearchgate.netscience.gov
Effect on Passive Muscle TensionNo changes at 20 µM nih.govresearchgate.netscience.gov
Proposed MechanismIncorporation into lipid membrane and/or interaction with channel protein nih.govresearchgate.netscience.gov

Interaction with Neurotransmitter Systems

This compound interacts with neurotransmitter systems, influencing various physiological processes. ontosight.ai

Acetylcholine Release Modulation from Submucosal Nerves

Zaldaride has been shown to significantly reduce acetylcholine release from synaptosomes of submucosal nerves in the guinea-pig colon. nih.govnih.govresearchgate.netmdpi.com This inhibition of acetylcholine release is proposed as a mechanism by which zaldaride may reduce colonic electrolyte secretion. nih.gov

Effects on Intracellular Ca2+-Mediated Short-Circuit Current in Colonic Mucosa

This compound (ZAL) influences the intracellular Ca2+-mediated short-circuit current (Isc) response in rat colonic mucosa. nih.govresearchgate.netresearchgate.netamanote.com In rat colonic preparations, the Isc response to acetylcholine was partially diminished by the neuronal blocker tetrodotoxin and completely abolished by atropine, an acetylcholine M receptor antagonist. nih.gov Zaldaride was found to inhibit the tetrodotoxin-sensitive Isc response to acetylcholine, while the tetrodotoxin-insensitive effect, representing direct stimulation of acetylcholine in colonic mucosa, remained unaffected. nih.govresearchgate.netresearchgate.netnih.gov

Table 3: Effects of this compound on Short-Circuit Current (Isc) in Rat Colonic Mucosa

Stimulus / PathwayEffect of this compoundReference
Acetylcholine (Tetrodotoxin-sensitive Isc)Inhibited nih.govresearchgate.netresearchgate.netnih.gov
Acetylcholine (Tetrodotoxin-insensitive Isc)Not affected nih.govresearchgate.netresearchgate.netnih.gov
Ca2+ Ionophore A23187 (in presence of tetrodotoxin)Reduced Isc response nih.govresearchgate.netresearchgate.net
16,16-dimethyl prostaglandin (B15479496) E2-induced IscSignificantly attenuated (at >=10 µM) nih.govresearchgate.net
Escherichia coli heat-stable enterotoxin STa-induced IscSignificantly attenuated (at >=10 µM) nih.govresearchgate.net
Forskolin-induced IscNo effect nih.gov
8-bromo cAMP-induced IscNo effect nih.gov
Nitroprusside-induced IscNo effect nih.gov
8-bromo cGMP-induced IscNo effect nih.gov

Neuronal Pathway Inhibition (Tetrodotoxin-Sensitive)

This compound has been shown to inhibit neuronal pathways in a tetrodotoxin-sensitive manner. Studies in rat colonic mucosa demonstrated that this compound significantly inhibited the tetrodotoxin-sensitive component of the short-circuit current (Isc) response induced by acetylcholine. This suggests that this compound reduces colonic ion secretion by inhibiting a neuronal pathway sensitive to tetrodotoxin. researchgate.netnih.gov Furthermore, this compound reversibly blocks voltage-activated Na⁺, Ca²⁺, and K⁺ currents in PC12 cells. medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.commedchemexpress.combiocrick.commedchemexpress.com It also inhibits nicotinic acetylcholine receptors (nAChR). medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.commedchemexpress.combiocrick.commedchemexpress.comtocris.com In crayfish sensory neurons, this compound blocked mechanosensitive channels in a dose-dependent and voltage-dependent manner, with a dissociation constant (Kd) of 26.8 µM. This effect was observed in addition to its inhibition of voltage-gated Na⁺ and K⁺ currents. nih.govscience.gov

Table 1: Effects of this compound on Neuronal Pathways

Target Pathway/CurrentEffect of this compoundCell/Tissue ModelKey FindingCitation
Acetylcholine-induced Isc (Tetrodotoxin-sensitive)InhibitionRat colonic mucosaReduces colonic ion secretion by inhibiting a tetrodotoxin-sensitive neuronal pathway. researchgate.netnih.gov
Voltage-activated Na⁺ currentsReversible BlockagePC12 cellsBlocks ion flow through these channels. medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.commedchemexpress.combiocrick.commedchemexpress.com
Voltage-activated Ca²⁺ currentsReversible BlockagePC12 cellsBlocks ion flow through these channels. medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.commedchemexpress.combiocrick.commedchemexpress.com
Voltage-activated K⁺ currentsReversible BlockagePC12 cells, Rabbit coronary arterial smooth muscle cells, Crayfish sensory neuronsBlocks ion flow through these channels. medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.commedchemexpress.combiocrick.commedchemexpress.comtocris.comnih.govscience.govncats.io
Nicotinic Acetylcholine Receptors (nAChR)InhibitionPC12 cellsInhibits receptor activity. medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.commedchemexpress.combiocrick.commedchemexpress.comtocris.com
Mechanosensitive channelsBlockage (dose- and voltage-dependent)Crayfish slowly adapting sensory neuronsBlocks receptor current with a Kd of 26.8 µM. nih.govscience.gov

Preclinical Pharmacological Studies

Gastrointestinal System Research

Preclinical research has extensively explored the impact of zaldaride (B25704) maleate (B1232345) on various models of secretory diarrhea and its modulation of intestinal ion secretion.

Inhibition of Secretory Diarrhea Models

Zaldaride maleate has demonstrated inhibitory effects across several established models of secretory diarrhea in rats and mice, highlighting its potential as an antisecretory agent.

Studies in rats have shown that this compound effectively ameliorates diarrhea induced by 16,16-dimethyl prostaglandin (B15479496) E2 (dmPGE2). Oral administration of this compound at doses of 3 mg/kg and higher significantly reduced the severity of dmPGE2-induced diarrhea researchgate.netnih.govmedchemexpress.com. This inhibitory effect was observed to be specific to the colon, as this compound inhibited the dmPGE2-induced increase in water content in the colon but not in the small intestine ebi.ac.uknih.govresearchgate.netresearchgate.net. Furthermore, in colonic mucosa preparations, this compound attenuated the dmPGE2-induced short-circuit current (Isc), indicating a reduction in ion secretion ebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov. The antidiarrheal effect of this compound appears to be locally mediated within the intestinal tract, as oral administration was effective, while intravenous or subcutaneous administration was not researchgate.netnih.gov.

Research also compared the efficacy of this compound with its optical isomers. The S(+)-isomer exhibited higher potency in ameliorating dmPGE2-induced diarrhea compared to the racemic this compound and its R(-)-isomer.

Table 1: Efficacy of this compound and its Isomers on 16,16-Dimethyl Prostaglandin E2-Induced Diarrhea in Rats

CompoundED50 (mg/kg, p.o.)
This compound25 researchgate.net
Zaldaride S(+)-isomer10 researchgate.net
Zaldaride R(-)-isomer>30 researchgate.net

In the castor oil-induced diarrhea model, this compound significantly delayed the onset of diarrhea at oral doses of 3 mg/kg and higher in rats researchgate.netnih.gov. In a mouse model, this compound was shown to reduce the incidence of diarrhea without affecting gastrointestinal transit time caymanchem.com. Similar to the dmPGE2 model, the antidiarrheal action in castor oil-induced diarrhea was observed with oral administration but not with intravenous or subcutaneous routes, suggesting a local intestinal effect researchgate.netnih.gov. Comparative studies with its optical isomers revealed that this compound and its S(+)-isomer inhibited the incidence of castor oil-induced diarrhea, while the R(-)-isomer did not produce this effect researchgate.net.

This compound has also demonstrated inhibitory activity against secretory effects induced by Escherichia coli heat-stable enterotoxin (STa). In rat colonic mucosa, this compound at concentrations of 10 microM or greater significantly attenuated the increase in short-circuit current induced by STa nih.govresearchgate.net. This suggests that this compound interferes with the secretory pathways activated by bacterial enterotoxins. STa typically increases chloride secretion in a cAMP-dependent manner via cystic fibrosis transmembrane conductance regulator (CFTR) channels and binds to guanylyl cyclase-C (GC-C) receptors, leading to increased intracellular cGMP plos.orgnih.gov. The observed inhibition by this compound implies an interaction with Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor nih.govresearchgate.netnih.govresearchgate.net.

Modulation of Intestinal Ion Secretion (Short-Circuit Current)

This compound significantly modulates intestinal ion secretion, as evidenced by its effects on short-circuit current (Isc) in isolated intestinal mucosa. It attenuated the Isc increase induced by 16,16-dimethyl prostaglandin E2 (dmPGE2) and Escherichia coli heat-stable enterotoxin STa in rat colonic mucosa ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govresearchgate.net. However, this compound did not affect Isc increases elicited by secretagogues such as forskolin, 8-bromo cAMP, nitroprusside, or 8-bromo cGMP ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govresearchgate.net. This selectivity suggests that this compound's mechanism of action does not involve direct inhibition of downstream cAMP or cGMP pathways but rather targets earlier signaling events.

Further investigations into its mechanism revealed that this compound inhibited the tetrodotoxin-sensitive component of the acetylcholine-induced short-circuit current response in rat colonic mucosa researchgate.netresearchgate.netnih.govnih.gov. Conversely, the tetrodotoxin-insensitive effect, which represents direct acetylcholine (B1216132) stimulation of colonic mucosa, remained unaffected nih.govnih.gov. This compound also reduced the Isc response to the Ca2+ ionophore A23187 in the presence of tetrodotoxin (B1210768) researchgate.netnih.gov. These findings indicate that this compound reduces colonic ion secretion by inhibiting a tetrodotoxin-sensitive neuronal pathway and an intracellular Ca2+ pathway within the epithelial cells researchgate.netnih.gov.

Table 2: Effect of this compound on Short-Circuit Current (Isc) Induced by Various Secretagogues in Rat Colonic Mucosa

SecretagogueEffect on Isc (Control)Effect of this compound on Isc
16,16-Dimethyl Prostaglandin E2 (dmPGE2)Increased Isc ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govAttenuated Isc ebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov
Escherichia coli Heat-Stable Enterotoxin (STa)Increased Isc nih.govresearchgate.netAttenuated Isc nih.govresearchgate.net
ForskolinIncreased Isc ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govresearchgate.netNo effect ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govresearchgate.net
8-Bromo cAMPIncreased Isc nih.govresearchgate.netNo effect nih.govresearchgate.net
NitroprussideIncreased Isc nih.govresearchgate.netNo effect nih.govresearchgate.net
8-Bromo cGMPIncreased Isc nih.govresearchgate.netNo effect nih.govresearchgate.net
Acetylcholine (Tetrodotoxin-sensitive)Increased Isc researchgate.netresearchgate.netnih.govnih.govInhibited Isc researchgate.netresearchgate.netnih.govnih.gov
Acetylcholine (Tetrodotoxin-insensitive)Increased Isc nih.govnih.govNo effect nih.govnih.gov
Ca2+ ionophore A23187Increased Isc researchgate.netnih.govReduced Isc researchgate.netnih.gov

A notable aspect of this compound's action is its apparent specificity for the colon. As mentioned, it inhibited the dmPGE2-induced increase in water content in the colon, but not in the small intestine ebi.ac.uknih.govresearchgate.netresearchgate.net. Similarly, its attenuation of dmPGE2-induced short-circuit current was observed in colonic mucosa ebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov. These findings suggest that the colon is a primary and important site for the antidiarrheal action of this compound ebi.ac.uknih.govresearchgate.net. The reduction in colonic ion secretion is attributed to its inhibitory effects on both a tetrodotoxin-sensitive neuronal pathway and an intracellular Ca2+ pathway within the colonic epithelium researchgate.netnih.gov.

Clinical Investigation of Zaldaride Maleate

Clinical Trial History and Outcomes

Clinical trials have explored the efficacy of zaldaride (B25704) maleate (B1232345), particularly in the context of acute diarrheal illnesses. oup.comnih.govncats.ionih.gov These investigations aimed to assess its therapeutic value and compare its performance against established treatments and placebo.

Focus on Travelers' Diarrhea Treatment

A significant portion of the clinical research on zaldaride maleate has focused on its application in treating travelers' diarrhea. nih.govmedwave.clnih.gov This condition is frequently encountered by individuals traveling to high-risk regions, with Enterotoxigenic Escherichia coli (ETEC) being a prominent causative agent. nih.govnih.gov this compound was evaluated for its ability to alleviate symptoms associated with this common travel-related illness. nih.govoup.com

Randomized, Placebo-Controlled Trials

Multiple studies investigating this compound were conducted as randomized, double-blind, and placebo-controlled trials, providing a robust framework for assessing its efficacy. oup.comnih.govnih.govoup.com One such study randomized 179 patients with travelers' diarrhea to receive either this compound, loperamide (B1203769), or a placebo. oup.comnih.govoup.comresearchgate.net Another trial involved 176 American students in Mexico, who were administered this compound at varying doses (5 mg, 10 mg, or 20 mg) or a matching placebo, four times daily for 48 hours. nih.gov A separate study in tourists on Nile cruise ships involved 436 participants, comparing zaldaride (with and without a loading dose), loperamide, and placebo. nih.gov

Comparative Efficacy Studies (e.g., versus Loperamide)

Clinical trials have directly compared the efficacy of this compound with loperamide, a widely used antidiarrheal agent, and placebo. oup.comnih.govnih.govoup.com In one study, during the initial 48 hours of therapy, loperamide demonstrated superiority over both this compound and placebo. oup.comnih.govoup.comresearchgate.net However, after 48 hours of treatment, this compound and loperamide were found to be equally efficacious, with both compounds significantly outperforming placebo in reducing the number of unformed stools passed in a 24-hour interval. oup.comnih.govoup.comresearchgate.net The initial superiority of loperamide was attributed to a loading-dose effect. oup.comnih.govoup.comresearchgate.net Another study indicated that a zaldaride regimen incorporating a loading dose was as effective as loperamide. nih.gov

Table 1: Comparative Efficacy of this compound vs. Loperamide and Placebo (Initial 48 Hours)

Treatment GroupReduction in Unformed Stools (0-48 hours)Reduction in Duration of Illness
This compound30% (vs. placebo) oup.comnih.govoup.com23% (vs. placebo) oup.comnih.govoup.com
LoperamideSuperior to this compound and Placebo oup.comnih.govoup.comresearchgate.netSuperior to this compound and Placebo oup.comnih.govoup.comresearchgate.net
Placebo--

Efficacy in Reducing Diarrhea Severity and Duration

Table 2: Efficacy of this compound (20 mg) in Travelers' Diarrhea

OutcomeReduction (vs. Placebo)Significance
Duration of Diarrhea53% nih.govp < 0.01 nih.gov
Unformed Stools (0-48 hours, all subjects)36% nih.govp < 0.05 nih.gov

Response in Enterotoxigenic Escherichia coli (ETEC)-Induced Diarrhea

Studies have investigated the therapeutic value of this compound in travelers' diarrhea specifically caused by ETEC and other bacterial pathogens. nih.gov In one clinical trial, the 20 mg dose of this compound reduced the number of unformed stools by 39% in cases of ETEC-induced diarrhea, although this reduction was not statistically significant. nih.gov Similarly, for diarrhea caused by any bacterial agent, a 45% reduction in unformed stools was observed, also without statistical significance. nih.gov It was noted in one report that the failure of this compound to decrease unformed stools in ETEC-diarrhea patients was an unexpected finding, given its previously demonstrated antisecretory properties in in vitro studies and its efficacy in an earlier study of ETEC-induced diarrhea. oup.com

Analysis of Adverse Events and Safety Profile

The safety profile of this compound has been assessed in clinical trials. One study concluded that a zaldaride regimen including a loading dose was well tolerated. nih.gov However, the development of this compound was ultimately discontinued, partly due to the incidence of cardiovascular effects when the compound was used at high doses, and because it did not demonstrate superiority over loperamide. abdominalkey.com While some reviews of studies involving zaldaride as a co-intervention with loperamide did not report specific adverse events, the broader context suggests safety concerns at higher doses. medwave.cl

Advanced Research Topics

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of zaldaride (B25704) maleate (B1232345) have focused on understanding how its molecular structure influences its biological effects. A key aspect of these studies involves the investigation of its optical isomers and their distinct pharmacological activities.

Investigations into the stereochemical aspects of zaldaride maleate have revealed differential effects between its optical isomers on antidiarrheal and antisecretory actions. In in vitro Ussing chamber experiments, the inhibitory action of this compound on acetylcholine-induced ion transport in rat colonic mucosa was found to be equipotent for both the R(-)-isomer and the S(+)-isomer, with inhibitory concentration 50% (IC50) values of approximately 3-4 µmol/l. This suggests that their antisecretory actions at the cellular level are similar nih.govnih.gov.

However, in vivo studies demonstrated a notable difference in antidiarrheal efficacy. In a castor-oil-induced diarrhea model, this compound and its S(+)-isomer effectively inhibited the incidence of diarrhea, whereas the R(-)-isomer exhibited no significant effect nih.govnih.govuni.lu. Furthermore, in a 16,16-dimethyl prostaglandin (B15479496) E2-induced diarrhea model, this compound, the S(+)-isomer, and the R(-)-isomer all ameliorated diarrhea, but with varying potencies. The S(+)-isomer was the most potent, with an effective dose 50% (ED50) of 10 mg/kg, followed by this compound at 25 mg/kg, while the R(-)-isomer had an ED50 above 30 mg/kg nih.govnih.govuni.lu.

Pharmacokinetic analyses following oral administration (30 mg/kg) in rats showed that the S(+)-isomer achieved higher maximum plasma concentrations (Cmax) and greater systemic exposure (AUC0-12) compared to this compound and the R(-)-isomer. Conversely, the R(-)-isomer displayed the lowest Cmax and AUC0-12 values. These findings suggest that the observed differences in antidiarrheal potency in vivo may be correlated with the plasma levels achieved by each isomer nih.govnih.govuni.lu.

The following table summarizes the pharmacokinetic and pharmacodynamic differences observed between this compound and its optical isomers:

CompoundAntisecretory Action (IC50 in Ussing Chamber) [µmol/l] nih.govnih.govAntidiarrheal Action (ED50 in 16,16-dimethyl prostaglandin E2-induced diarrhea) [mg/kg, p.o.] nih.govnih.govuni.luCmax (30 mg/kg, p.o.) [ng/ml] nih.govnih.govuni.luAUC0-12 (30 mg/kg, p.o.) [ng·h/ml] nih.govnih.govuni.lu
This compound (ZAL)3-4253781650
S(+)-isomer3-4105652230
R(-)-isomer3-4>30271613

Molecular Modeling and Computational Studies

Molecular modeling and computational studies are valuable tools for elucidating the intricate interactions between ligands and their biological targets at an atomic level mims.comnih.gov. While specific detailed computational studies on the precise binding modes of this compound were not extensively detailed in the provided search results, its known ligand-target interactions have been characterized through experimental approaches.

This compound functions primarily as a potent, orally active, and selective inhibitor of calmodulin (CaM) nih.govciteab.commims.comcenmed.comwikidata.org. Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in regulating numerous cellular processes by modulating the activity of various enzymes and ion channels.

Experimental data indicate that this compound inhibits CaM-stimulated cyclic AMP (cAMP) phosphodiesterase activity with an IC50 of 3.3 nM nih.govciteab.commims.comwikidata.org. Beyond its direct interaction with calmodulin, this compound has been shown to reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells nih.govciteab.commims.comwikidata.org. It also inhibits nicotinic acetylcholine (B1216132) receptor (nAChR) channel currents nih.govnih.govciteab.commims.comwikidata.org. Furthermore, this compound inhibits Kv currents in rabbit coronary arterial smooth muscle cells with an IC50 of 0.81 µM nih.govncats.io. The compound's mechanism of action involves inhibiting the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor, thereby modulating intracellular signaling pathways mims.comcdutcm.edu.cn. The inhibition of calmodulin-dependent activities, even at basal Ca2+ levels, and its ability to induce lysosomal alkalinization, further highlight its complex molecular interactions tocris.com.

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is a continuous area of research, driven by the potential to enhance its therapeutic properties, such as selectivity and efficacy, or to explore new applications.

Research Methodologies and Techniques

In Vivo Animal Models

Secretory Diarrhea Models (dmPGE2, Castor Oil, E. coli STa)

Zaldaride (B25704) maleate (B1232345) has been extensively studied in various animal models of secretory diarrhea to evaluate its efficacy.

16,16-dimethyl prostaglandin (B15479496) E2 (dmPGE2)-induced diarrhea: In rats, dmPGE2 is used to induce a secretory diarrhea characterized by increased intestinal ion secretion and water content, particularly in the colon. researchgate.netresearchgate.netnih.govebi.ac.ukresearchgate.net Zaldaride maleate, administered orally at doses of 3 mg/kg and higher, effectively ameliorated dmPGE2-induced diarrhea in rats. researchgate.netnih.govresearchgate.netmedchemexpress.comresearchgate.net Studies showed that zaldaride inhibited the dmPGE2-induced increase in water content in the colon but not in the small intestine. researchgate.netresearchgate.netnih.govebi.ac.ukresearchgate.net In colonic mucosa, zaldaride attenuated the dmPGE2-induced short-circuit current, suggesting an inhibition of intestinal ion secretion by reducing the activity of Ca2+/calmodulin-dependent adenylate cyclase. researchgate.netresearchgate.netnih.govebi.ac.ukresearchgate.net The S(+)-isomer of this compound was found to be more potent than the R(-)-isomer in ameliorating dmPGE2-induced diarrhea, with ED50 values of 10 mg/kg and above 30 mg/kg (p.o.), respectively, while the racemic this compound had an ED50 of 25 mg/kg (p.o.). researchgate.netnih.gov

Castor Oil-induced diarrhea: Castor oil induces diarrhea by increasing intestinal fluid secretion and motility. researchgate.netnih.govnih.govsigmaaldrich.comdntb.gov.ua this compound significantly delayed the onset of castor oil-induced diarrhea in rats at doses of 3 mg/kg and higher. researchgate.netnih.govresearchgate.netsigmaaldrich.com Similar to dmPGE2 models, the S(+)-isomer of this compound was effective in inhibiting the incidence of castor oil-induced diarrhea, whereas the R(-)-isomer showed no effect. researchgate.netresearchgate.netnih.gov In a mouse model of secretory diarrhea induced by castor oil, this compound at 3 mg/kg reduced the incidence of diarrhea without affecting gastrointestinal transit time. caymanchem.com

E. coli STa: While direct studies on E. coli STa-induced diarrhea models specifically for this compound were not detailed in the provided snippets, this compound has been investigated in the context of traveler's diarrhea, which is often caused by enterotoxigenic Escherichia coli (ETEC). oup.comnih.gov The fact that calmodulin and intracellular calcium may mediate diarrhea in bacterial enteric infections suggests a potential mechanism for zaldaride's action against ETEC. nih.gov

Gastrointestinal Propulsion Assessment

The effect of this compound on gastrointestinal propulsion has been a key aspect of its preclinical evaluation, particularly in comparison to conventional antidiarrheal agents like loperamide (B1203769). In rats, this compound, at its anti-diarrheal doses (3 mg/kg and higher), did not exert anti-propulsive effects. researchgate.netnih.govresearchgate.net In contrast, loperamide, at its anti-diarrheal doses, inhibited gastrointestinal propulsion, which can lead to side effects such as constipation. researchgate.netnih.govresearchgate.net High doses of this compound (30 and 100 mg/kg, p.o.) were observed to reduce gastric emptying, small intestinal propulsion, proximal colonic propulsion, and distal colonic propulsion. researchgate.netnih.gov However, at doses effective for diarrhea, this compound showed no significant effect on gastrointestinal transit time in a mouse model of secretory diarrhea. caymanchem.com This suggests a differential effect on secretion versus motility at therapeutic doses. Zaldaride also inhibited increases in fecal pellet output induced by hyperpropulsion in the gastrointestinal tract of rats, without causing constipation. nih.gov

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models have provided insights into the absorption and systemic exposure of this compound. After oral administration of 30 mg/kg of this compound in rats, the following pharmacokinetic parameters were observed: Cmax of 378 ng/ml and AUC0-12 of 1650 ng-h/ml. researchgate.netnih.gov For its optical isomers, the S(+)-isomer showed a Cmax of 565 ng/ml and AUC0-12 of 2230 ng-h/ml, while the R(-)-isomer had a Cmax of 271 ng/ml and AUC0-12 of 613 ng-h/ml. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of this compound and its Optical Isomers in Rats (Oral Administration, 30 mg/kg)

CompoundCmax (ng/ml)AUC0-12 (ng-h/ml)
This compound3781650
S(+)-isomer5652230
R(-)-isomer271613

Oral administration of this compound inhibited castor oil- and dmPGE2-induced diarrhea, but intravenous or subcutaneous administration was ineffective. researchgate.netnih.gov The antidiarrheal effect of this compound was not dependent on its plasma concentration level, suggesting a local action within the intestinal tract in rats. researchgate.netnih.gov

Clinical Study Design and Implementation

Randomized, Double-Blind, Placebo-Controlled Trials

Clinical efficacy of this compound in treating diarrhea has been evaluated in randomized, double-blind, placebo-controlled trials, particularly for traveler's diarrhea. oup.comnih.govnih.govnebraskamed.comnih.govoup.comoup.comuniroma1.itoup.com

One study involved 179 patients with traveler's diarrhea randomized to receive this compound, loperamide, or placebo. oup.comnih.govoup.comoup.comresearchgate.net Another study on Nile cruise ships included 436 tourists with traveler's diarrhea, comparing this compound (with and without a loading dose), loperamide, and placebo. nih.gov In a study involving American students in Mexico, 176 participants with traveler's diarrhea were given this compound at different doses (5 mg, 10 mg, or 20 mg) or placebo. nih.gov

Patient Recruitment and Selection Criteria

Patient recruitment for clinical trials of this compound focused on individuals experiencing acute diarrheal illness, specifically traveler's diarrhea. oup.comnih.govnih.govnih.govoup.com For instance, one study recruited 179 patients with traveler's diarrhea. oup.comnih.govoup.com Another trial on Nile cruise ships enrolled 436 tourists who acquired traveler's diarrhea. nih.gov In a study in Mexico, 176 American students who developed diarrhea were included. nih.gov Patients with fever and bloody diarrhea were typically excluded in some studies, focusing on milder forms of diarrhea. oup.com

Outcome Measures in Clinical Diarrhea Studies (e.g., stool frequency, duration of illness)

Key outcome measures in clinical trials evaluating this compound for diarrhea included:

Number of unformed stools: This was a primary measure to assess the reduction in diarrhea severity. oup.comnih.govnih.govnih.govoup.com In one trial, this compound reduced the number of unformed stools by 30% during the initial 48 hours of therapy compared to placebo. oup.comnih.govoup.comoup.comresearchgate.net After 48 hours, this compound and loperamide were equally efficacious, reducing the number of unformed stools by over 50% in a 24-hour interval compared to placebo. nih.govoup.com In another study, the highest dose of this compound reduced the number of unformed stools by 36% for all subjects during 0-48 hours of therapy compared to placebo. nih.gov

Duration of illness: This typically refers to the time from the start of treatment to the passage of the last unformed stool. oup.comnih.govoup.comnih.govoup.com this compound decreased the duration of illness by 23% compared to placebo in one study. oup.comnih.govoup.comoup.comresearchgate.net The duration of diarrhea was reduced by 53% in the group receiving the 20-mg this compound dose in another trial. nih.gov

Table 2: Summary of Clinical Efficacy of this compound in Traveler's Diarrhea

Outcome MeasureThis compound vs. Placebo (Initial 48 hours) oup.comnih.govoup.comoup.comresearchgate.netThis compound vs. Placebo (0-48 hours, highest dose) nih.govThis compound vs. Loperamide (After 48 hours) nih.govoup.com
Reduction in unformed stools30% decrease36% decreaseEqually efficacious (>50% reduction)
Reduction in duration of illness23% decrease53% decreaseNot specified, but equally efficacious overall

Microbiological Assessment of Enteric Pathogens

This compound operates as an antisecretory agent by inhibiting calmodulin, a ubiquitous calcium-binding protein crucial for various cellular processes, including intestinal ion secretion nih.govkarger.comnih.govmedchemexpress.comncats.iofishersci.atnih.govoup.comficomputing.net. Unlike conventional antimicrobial agents that directly target and eliminate pathogenic microorganisms, this compound's therapeutic effect in infectious diarrhea stems from its ability to attenuate host intestinal secretory responses. Specifically, research indicates that this compound significantly reduces the increase in short-circuit current induced by substances such as 16,16-dimethyl prostaglandin E2 and Escherichia coli heat-stable enterotoxin STa in rat colonic mucosa nih.gov. This suggests that this compound interferes with the signaling pathways within host intestinal cells that mediate fluid and electrolyte secretion, which are often dysregulated during enteric infections nih.govnih.govnih.gov.

Clinical investigations into this compound's efficacy in conditions like traveler's diarrhea, frequently caused by bacterial enteric pathogens such as enterotoxigenic Escherichia coli (ETEC), have demonstrated its capacity to reduce the severity and duration of diarrheal episodes nih.govnih.govoup.comresearchgate.net. These observed benefits are attributed to its antisecretory properties on the intestinal lining, rather than any direct bactericidal or bacteriostatic effects on the causative pathogens themselves karger.comoup.comficomputing.net. For instance, studies have shown a reduction in the number of unformed stools in patients with diarrhea, including those with identified bacterial etiologies nih.gov.

A notable study evaluating this compound in traveler's diarrhea reported reductions in the number of unformed stools passed over a 0-48 hour period when compared to placebo, even in the presence of bacterial agents nih.gov. The findings, while showing symptomatic improvement, underscore that this compound's role is in managing the host's secretory response to infection, not in directly combating the microbial load.

Table 1: Reduction in Unformed Stools with this compound (0-48 hours of therapy) nih.gov

Patient GroupReduction in Unformed Stools vs. Placebo (%)Statistical Significance (P-value)
All subjects36< 0.05
Subjects with ETEC diarrhea39Not Significant (NS)
Subjects with any bacterial agents45Not Significant (NS)
Subjects without identifiable bacterial agent38Not Significant (NS)

The data presented in Table 1 illustrates that this compound contributed to a reduction in diarrheal symptoms across various patient groups, including those with confirmed bacterial infections. However, it is crucial to reiterate that these effects are mediated through the compound's influence on host intestinal physiology, specifically its calmodulin-inhibiting and antisecretory actions, and not through direct antimicrobial activity against enteric pathogens nih.govkarger.comnih.govnih.govoup.comficomputing.net.

Conclusion and Future Research Directions

Summary of Key Findings on Zaldaride (B25704) Maleate (B1232345)

Zaldaride maleate, also identified by its synonyms CGS-9343B and KW 5617, is characterized as a potent, orally active, and selective inhibitor of calmodulin (CaM). medchemexpress.com A key finding highlights its ability to inhibit CaM-stimulated cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase activity with an impressive half-maximal inhibitory concentration (IC50) of 3.3 nM. medchemexpress.com Beyond this, research has revealed its broader cellular effects, including the prevention of estrogen-induced transcription activation by estrogen receptors (ER), reversible blockade of voltage-activated Na+, Ca2+, and K+ currents in PC12 cells, and inhibition of the nicotinic acetylcholine (B1216132) receptor (nAChR). medchemexpress.comncats.io

Historically, this compound garnered significant attention for its potential as an antidiarrheal agent. Clinical and preclinical studies demonstrated its efficacy in ameliorating secretory diarrhea, notably reducing the duration and frequency of unformed stools in models of prostaglandin (B15479496) E2-induced diarrhea and in patients with traveler's diarrhea. nih.govnih.govresearchgate.netresearchgate.netepdf.puboup.comdarmzentrum-bern.chresearchgate.net This antidiarrheal effect is mechanistically linked to its inhibition of Ca2+/calmodulin-dependent adenylate cyclase activity and a reduction in colonic ion secretion, potentially involving both neuronal pathways and intracellular Ca2+ pathways within the epithelial cells. nih.govresearchgate.netresearchgate.net Furthermore, academic inquiry extended to its effects on mechanosensitive channels, as observed in crayfish sensory neurons. science.govscience.govscience.gov More recently, this compound has been explored in a novel therapeutic context, showing promise in the treatment of ribosomal disorders and ribosomopathies through its capacity to decrease levels of p53 or p21. google.com

Unanswered Questions and Research Gaps

Despite the established understanding of this compound as a calmodulin antagonist, several critical questions and research gaps persist. While its primary mechanism and some downstream effects are known, the comprehensive elucidation of its full spectrum of cellular and molecular interactions remains incomplete. medchemexpress.comncats.io A more precise understanding of its binding sites on calmodulin and the subsequent conformational changes that lead to its diverse effects could provide deeper insights. The initial clinical development of this compound as an antidiarrheal agent did not lead to its widespread adoption, partly due to a lack of superiority over existing treatments like loperamide (B1203769). abdominalkey.com This suggests a need for further investigation into optimizing its therapeutic window or identifying specific patient populations or diarrheal etiologies where its unique mechanism might offer a distinct advantage. Furthermore, the extent of its selectivity across different calmodulin isoforms or specific calmodulin-dependent enzymes in various physiological and pathological contexts warrants more detailed study. The emerging role of this compound in ribosomal disorders opens a new frontier, with many unanswered questions regarding its precise mechanisms in this context, optimal therapeutic strategies, and long-term implications. google.com

Potential Re-evaluation of this compound in Specific Therapeutic Contexts

The potential for re-evaluating this compound in specific therapeutic contexts is significant, particularly in light of new scientific discoveries. Its recent exploration in ribosomal disorders and ribosomopathies, such as Diamond Blackfan anemia, represents a compelling new avenue for its therapeutic application. google.com This area of research suggests a potential repurposing of the compound, moving beyond its historical focus on gastrointestinal conditions. Given the increasing understanding of calmodulin's multifaceted roles in various diseases, this compound could be re-examined for other conditions where calmodulin dysregulation is a central pathological feature. For instance, its documented effects on ion channels and estrogen receptor activity might be relevant in other disease states not previously considered. With advancements in drug delivery systems and a more refined understanding of disease mechanisms, its historical efficacy in certain types of secretory diarrhea could also warrant a renewed investigation, perhaps targeting specific calcium/calmodulin-mediated pathways that are resistant to conventional therapies. darmzentrum-bern.ch

Broad Implications for Calmodulin Antagonist Research

Research on this compound carries broad implications for the wider field of calmodulin antagonist research. As a selective inhibitor, it serves as an invaluable chemical probe for dissecting the intricate physiological and pathophysiological roles of calmodulin. medchemexpress.com Studies involving this compound contribute significantly to understanding how calmodulin modulates diverse cellular processes, including ion channel regulation, gene transcription, and cyclic nucleotide metabolism. medchemexpress.comncats.ionih.govresearchgate.net Its investigation underscores the therapeutic potential of targeting calmodulin as a strategy for a range of conditions, from diarrheal diseases to emerging applications in ribosomal disorders and potentially other conditions where calmodulin dysregulation is implicated. medchemexpress.comgoogle.com The insights gained from this compound's pharmacological profile and its historical development also inform the design of novel calmodulin antagonists, guiding efforts to synthesize compounds with enhanced selectivity, potency, and improved pharmacokinetic and pharmacodynamic properties. The challenges encountered during its initial clinical journey, such as its comparison to other antidiarrheal agents, offer crucial lessons for the future development of calmodulin-targeted therapies, emphasizing the importance of a favorable therapeutic index and precise target engagement. abdominalkey.com

Future Avenues for Academic Inquiry

Future academic inquiry into this compound and calmodulin antagonists should pursue several key avenues:

Detailed Mechanistic Studies: Employing advanced structural biology techniques, such as cryo-electron microscopy or X-ray crystallography, to precisely map the binding interactions of this compound with calmodulin and its downstream effectors. This would provide atomic-level insights into its inhibitory mechanism and inform the rational design of next-generation compounds.

Targeted Delivery Systems: Investigating novel drug delivery strategies to enhance the therapeutic index of this compound. This could involve developing formulations that allow for more localized delivery to specific tissues or cell types, thereby minimizing off-target effects and maximizing efficacy in conditions like intestinal disorders or hematological diseases.

Combination Therapies: Exploring the synergistic potential of this compound when combined with other therapeutic agents. This is particularly relevant in complex diseases such as ribosomal disorders, where multi-targeted approaches may offer superior outcomes.

Analog Development and Optimization: Synthesizing and evaluating novel this compound analogs with improved pharmacological profiles, focusing on enhanced selectivity for specific calmodulin-dependent pathways, increased potency, and optimized pharmacokinetic properties to overcome limitations of the parent compound.

Exploration in New Disease Models: Systematically testing this compound in a broader array of in vitro and in vivo disease models where calmodulin dysregulation is implicated, including but not limited to neurodegenerative diseases, certain cardiovascular conditions, or other cancer types beyond its current known applications.

Biomarker Identification: Research aimed at identifying predictive biomarkers that could stratify patient populations most likely to respond to this compound or other calmodulin antagonists, paving the way for personalized medicine approaches in relevant therapeutic areas.

Q & A

Q. What is the primary biochemical mechanism of zaldaride maleate, and how does it influence experimental design in calcium signaling studies?

this compound is a potent calmodulin antagonist that inhibits calmodulin-stimulated cAMP phosphodiesterase activity (IC₅₀: 3.3 nM) . To study its mechanism, researchers should employ calcium flux assays (e.g., Fura-2 AM imaging) paired with cAMP quantification via ELISA or radioimmunoassays. Control experiments must include calmodulin-binding peptides (e.g., M13 peptide) to validate specificity . Dose-response curves should be constructed using logarithmic concentrations (1 nM–10 µM) to assess non-linear effects on downstream targets like NF-κB or ERα .

Q. How can researchers verify the selectivity of this compound for calmodulin over related calcium-binding proteins?

Competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are recommended. Compare zaldaride’s binding affinity for calmodulin against structurally similar proteins (e.g., troponin C, S100 proteins). Include positive controls (e.g., W-7, a known calmodulin inhibitor) and negative controls (e.g., EGTA for calcium chelation) . Purity validation via HPLC (≥98%) is critical to exclude off-target interactions from impurities .

Q. What in vitro and in vivo models are optimal for studying this compound’s anti-inflammatory effects?

Use LPS-stimulated macrophages (RAW 264.7 or primary cells) to measure TNF-α/IL-6 suppression via qPCR or multiplex ELISA. For in vivo studies, murine models of colitis (e.g., DSS-induced) or sepsis can evaluate dose-dependent efficacy (5–20 mg/kg oral). Include pharmacokinetic analyses (plasma half-life, tissue distribution) using LC-MS/MS to correlate exposure with effect .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy across different disease models (e.g., traveler’s diarrhea vs. inflammatory bowel disease)?

Contradictions may arise from tissue-specific calmodulin isoforms or microbiota interactions. Conduct transcriptomic profiling (scRNA-seq) of intestinal epithelial cells to identify differentially expressed calmodulin-binding proteins. Compare zaldaride’s IC₅₀ in organoids derived from distinct gut regions . Meta-analysis of clinical trial data (e.g., Okhuysen et al., 1995 vs. Silberschmidt et al., 1995) can highlight patient stratification criteria (e.g., pathogen type, host genetics) .

Q. What experimental strategies can elucidate this compound’s role in estrogen receptor (ER) signaling modulation?

Zaldaride inhibits ERα transcriptional activation by disrupting calmodulin-ER interactions. Use chromatin immunoprecipitation (ChIP-seq) to map ER-binding sites in MCF-7 cells treated with zaldaride (1–10 µM). Pair with proteomic analysis (Co-IP/MS) to identify displaced co-activators (e.g., SRC-1). Compare results to selective ER degraders (e.g., imlunestrant) to differentiate calmodulin-dependent vs. independent pathways .

Q. How can single-cell resolution studies resolve heterogeneity in this compound’s cytotoxic effects?

Apply multi-omics approaches: Single-cell RNA-seq on CTC populations treated with zaldaride (5–20 µM) can reveal subpopulations with divergent apoptosis markers (e.g., Bcl-2 vs. Bax). Validate via live-cell imaging (IncuCyte) and high-content screening for mitochondrial membrane potential (JC-1 dye) . Use microfluidic platforms to isolate rare resistant cells for downstream genomic characterization .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s stability and degradation products?

Employ UPLC-QTOF-MS with C18 columns (e.g., Waters BEH Shield RP18) to separate zaldaride from maleate ester derivatives. Monitor degradation under accelerated conditions (40°C/75% RH) per ICH guidelines. Quantify impurities using external standards (e.g., dimethyl maleate) .

Q. How should researchers design dose-escalation studies to minimize off-target effects in preclinical models?

Use toxicogenomic panels (e.g., NanoString nCounter) to assess off-target gene expression (e.g., CYP3A4 induction). Include staggered dosing cohorts (e.g., 5 mg/kg → 20 mg/kg over 14 days) with weekly histopathology (liver/kidney). Compare to structurally related calmodulin inhibitors (e.g., trifluoperazine) to distinguish class effects .

Data Interpretation & Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s synergistic effects with other therapeutics?

Apply the Chou-Talalay combination index (CI) model to quantify synergy with anti-diarrheals (e.g., loperamide) or chemotherapeutics. Use Bayesian hierarchical models to account for inter-experimental variability in IC₅₀ measurements .

Q. How can researchers validate computational predictions of zaldaride-calmodulin binding dynamics?

Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding free energies (ΔG). Validate via mutagenesis (e.g., calmodulin D20A/D56A mutants) and SPR binding assays. Corrogate with cryo-EM structures of zaldaride-calmodulin complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.